1-(2,5-Dimethylthien-3-YL)ethanol
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Overview
Description
1-(2,5-Dimethylthien-3-YL)ethanol is an organic compound with the molecular formula C8H12OS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an ethanol group attached to the 3-position of a 2,5-dimethylthiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylthien-3-YL)ethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2,5-dimethylthiophene is reacted with ethyl magnesium bromide, followed by hydrolysis to yield the desired alcohol. Another method includes the reduction of 1-(2,5-dimethylthien-3-yl)ethanone using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing advanced catalysts and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylthien-3-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,5-dimethylthien-3-yl)ethanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield 1-(2,5-dimethylthien-3-yl)ethane when treated with strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 1-(2,5-Dimethylthien-3-yl)ethanone.
Reduction: 1-(2,5-Dimethylthien-3-yl)ethane.
Substitution: Corresponding halides.
Scientific Research Applications
1-(2,5-Dimethylthien-3-YL)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylthien-3-YL)ethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Thiophene: The parent compound of 1-(2,5-Dimethylthien-3-YL)ethanol, known for its aromatic properties.
2,5-Dimethylthiophene: A close analog with similar structural features but lacking the ethanol group.
1-(2,5-Dimethylthien-3-yl)ethanone: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both the thiophene ring and the ethanol group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C8H12OS |
---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C8H12OS/c1-5-4-8(6(2)9)7(3)10-5/h4,6,9H,1-3H3 |
InChI Key |
FKEKPWOKGXMJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C)O |
Origin of Product |
United States |
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